Methyl corosolate

Description

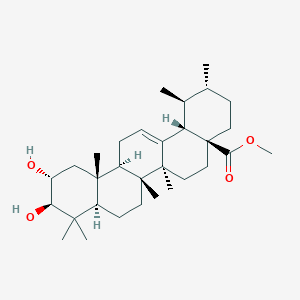

Methyl corosolate (methyl 2α,3α-dihydroxyurs-12-en-28-oate) is a triterpenoid ester derived from corosolic acid (2α,3α-dihydroxyurs-12-en-28-oic acid) through methylation of the carboxyl group at position C-26. It is naturally found in plants such as Eriobotrya japonica (loquat) and Syzygium aromaticum (clove) . Structurally, it belongs to the ursane-type triterpenoids, characterized by a pentacyclic backbone with hydroxyl groups at C-2 and C-3 and a double bond at C-12–C-17. This compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, anti-melanogenesis, and phosphodiesterase-4 (PDE4) inhibitory properties .

Properties

Molecular Formula |

C31H50O4 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21-,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1 |

InChI Key |

BRZWXKGDPAZBLF-OKUTUCSLSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Corosolic Acid

- Structure : Differs from methyl corosolate by the presence of a free carboxylic acid group at C-28 instead of a methyl ester.

- Bioactivity :

- Exhibits stronger α-glucosidase inhibition (docking score: -8.9 vs. -8.8 for this compound) due to enhanced hydrogen bonding with residues like Asp307 and Ser304 .

- Demonstrates anti-diabetic effects via insulin sensitization, whereas this compound may prioritize intestinal glucose transport modulation .

Ursolic Acid

- Structure : Lacks hydroxyl groups at C-2 and C-3 but shares the ursane backbone.

- Bioactivity: Superior PDE4D2 inhibition (IC₅₀ = 2.18 μM vs. 3.06 μM for this compound) . Higher anti-melanogenesis selectivity index (S.I. = 1.9 vs. S.I. >1.0 for this compound) due to lower cytotoxicity .

- Applications : Widely studied for anti-cancer and anti-obesity effects, whereas this compound is more focused on metabolic and inflammatory pathways .

Methyl Maslinate

- Structure : A methyl ester derivative of maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid), with an oleanane backbone instead of ursane.

- Bioactivity :

Functional Analogs

Oleanolic Acid

- Structure: Oleanane-type triterpenoid with a C-12 double bond and a carboxylic acid group at C-28.

- Bioactivity :

Betulinic Acid

- Structure: Lupane-type triterpenoid with a C-19–C-29 double bond.

- Bioactivity: Primarily studied for anti-HIV and anti-cancer activity, contrasting with this compound’s metabolic focus . Higher cytotoxicity (lower S.I. values) in melanogenesis assays compared to this compound .

Key Research Findings and Data Tables

Table 1: Inhibitory Activities Against PDE4D2

| Compound | IC₅₀ (μM) | Source | Reference |

|---|---|---|---|

| This compound | 3.06 | E. japonica | |

| Ursolic acid | 2.18 | E. japonica | |

| Oleanolic acid | >5.00 | Synthetic |

Mechanistic and Pharmacokinetic Insights

- Methylation Impact : Esterification enhances bioavailability and alters target specificity. For example, this compound’s intestinal glucose modulation contrasts with corosolic acid’s systemic insulin sensitization .

- Structure-Activity Relationships (SAR): Hydroxylation at C-2 and C-3 is critical for PDE4 inhibition but increases cytotoxicity in melanogenesis assays . Oleanane vs. ursane backbones influence binding pocket compatibility in enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.